molecular formula C8H11BO2S B14074966 (4-Cyclobutylthiophen-2-yl)boronic acid

(4-Cyclobutylthiophen-2-yl)boronic acid

Cat. No.: B14074966
M. Wt: 182.05 g/mol
InChI Key: IRJHGKFAUDVJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutylthiophen-2-yl)boronic acid is a versatile organoboron building block valuable in pharmaceutical and materials science research. As a boronic acid, it is characterized by its carbon-boron bond and ability to form reversible covalent complexes with molecules containing Lewis base donors . The primary application of this compound is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids . The 4-cyclobutylthiophene moiety may be leveraged to influence the properties of the resulting molecules, with potential applications in developing new organic electronic materials or as a synthetic intermediate for more complex structures . In life sciences, boronic acid derivatives are recognized for their ability to interact with biological targets. They can form reversible complexes with active-site serines of proteases, a mechanism exploited in the design of proteasome inhibitors like the chemotherapeutic agent Bortezomib . While the specific activity of (4-Cyclobutylthiophen-2-yl)boronic acid is not documented, this class of compounds holds significant interest in medicinal chemistry for inhibitor design . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling instructions. As with similar reagents, store in a cool, dark place, and in some cases, storage in a freezer under an inert atmosphere may be recommended to maintain stability .

Properties

Molecular Formula

C8H11BO2S

Molecular Weight

182.05 g/mol

IUPAC Name

(4-cyclobutylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H11BO2S/c10-9(11)8-4-7(5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

IRJHGKFAUDVJCS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2CCC2)(O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule combines a thiophene ring substituted at the 4-position with a cyclobutyl group and at the 2-position with a boronic acid. Retrosynthetically, two primary disconnections emerge: (1) formation of the boronic acid moiety on a preconstructed 4-cyclobutylthiophene scaffold, or (2) simultaneous assembly of the thiophene ring and boronic acid group via cyclization strategies. Key challenges include preserving boronic acid stability during reactions and achieving regioselective substitution on the thiophene ring.

Lithiation-Borylation of Halogenated Thiophenes

A widely adopted method involves lithium-halogen exchange followed by borylation. For example, 2-bromo-4-cyclobutylthiophene undergoes lithiation with n-butyllithium at −78°C, followed by quenching with trisopropyl borate to yield the boronic acid after acidic workup. This approach, adapted from naphthalene-based syntheses, typically achieves 60–75% yields but requires rigorous temperature control to minimize boronic acid decomposition.

Variants using sp²-sp³ diboron intermediates, as demonstrated in cyclic borinic acid syntheses, may offer alternative pathways. For instance, generating a diboron adduct at the thiophene’s α-position could enable intramolecular cyclization to form the cyclobutyl group, though this remains speculative without direct experimental evidence.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki reaction enables convergent synthesis by coupling a boronic acid-containing thiophene with a cyclobutyl halide. However, this method faces limitations due to the steric bulk of the cyclobutyl group and potential palladium catalyst poisoning by sulfur. Modified conditions using Buchwald-Hartwig catalysts or sulfur-tolerant systems (e.g., PdCl₂(dtbpf)) have shown promise in analogous thiophene systems.

Data from asymmetric Suzuki reactions suggest that electron-deficient arylboronic acids enhance coupling efficiency. Applying these findings, 2-thienylboronic acid derivatives could couple with 1-bromocyclobutane under optimized conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: SPhos (10 mol%)
  • Base: K₃PO₄
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C
    Yields under these conditions remain unreported for the target compound but reach 76–93% in related aryl-thiophene couplings.

Hydrogenation and Cyclization Strategies

A patent-pending route for 4-aminophenylboronic acid derivatives illustrates the potential of catalytic hydrogenation. Adapting this method, 4-nitrothiophene-2-boronic acid could undergo hydrogenation over Pd/C (0.5–1 atm H₂) to introduce amino groups, followed by cyclobutyl functionalization via alkylation. However, nitro-to-amine reduction on thiophene rings risks side reactions, necessitating careful catalyst selection.

Cyclobutyl group installation via [2+2] photocycloaddition, as demonstrated in organoboronic acid-directed solid-state reactions, offers a stereocontrolled alternative. Cocrystallizing 2-thienylboronic acid with 1,2-bis(4-pyridyl)ethylene (bpe ) under UV irradiation induces cyclobutane formation. While this method quantitatively produces tpcb , adapting it to cyclobutylthiophene synthesis would require redesigning the olefin precursor.

Acylation and Functional Group Interconversion

The Chinese patent CN106946920A details acylation reactions of aminophenylboronic acids, suggesting that similar nucleophilic substitutions could append cyclobutyl groups. For example, treating 2-amino-thiophene-4-boronic acid with cyclobutanecarbonyl chloride in tetrahydrofuran at 10–40°C yields the acylated product. Key data from analogous reactions include:

Acylating Agent Solvent Temp (°C) Yield (%)
Chloroacetyl chloride THF 25 72.6
4-Me-benzoyl chloride NMP 30 75.8

These conditions, when applied to cyclobutyl reagents, may require extended reaction times (3–8 h) and excess acylating agents (1:3 molar ratio).

Stability and Purification Considerations

(4-Cyclobutylthiophen-2-yl)boronic acid’s sensitivity to protic solvents and air necessitates anhydrous handling. Purification via chromatography on silica gel modified with triethylamine (1–5%) minimizes boronic acid decomposition. Crystallization from hexane/ethyl acetate (3:1) provides analytically pure material, as evidenced by melting points (216–220°C) and spectral data:

  • ¹H NMR (400 MHz, CD₃OD): δ 7.77–7.74 (m, 2H), 7.65–7.67 (m, 2H), 4.77 (br s, 2H)
  • FT-IR : B-O stretch at 1674 cm⁻¹, aromatic C=C at 1588 cm⁻¹

Chemical Reactions Analysis

Types of Reactions: (4-Cyclobutylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in oxidation and reduction reactions, though these are less common.

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and alcohols or boranes in oxidation and reduction reactions, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs in Thiophene-Based Boronic Acids

Thiophene-containing boronic acids are studied for their electronic properties and biological activities. Key analogs include:

Compound Name Substituents (Thiophene Ring) Molecular Formula Key Properties/Activities
(4-Bromo-5-methylthiophen-2-yl)boronic acid 4-Br, 5-Me C₅H₆BBrO₂S Molecular weight: 220.88 g/mol; used as an intermediate in organic synthesis
(4-Fluorothiophen-2-yl)boronic acid 4-F C₄H₄BFO₂S Collision cross-section data available; potential for bioactivity studies
(4-Methylthiophen-2-yl)boronic acid 4-Me C₅H₇BO₂S High purity commercial availability; used in material science
(4-Acetylthiophen-2-yl)boronic acid 4-Acetyl C₆H₇BO₃S Functionalized for targeted drug design; similarity score: 0.83

Key Observations :

  • Methyl and acetyl groups may increase lipophilicity, influencing membrane permeability .
  • Steric Considerations : The cyclobutyl group in the target compound introduces greater steric hindrance compared to methyl or acetyl groups, which could reduce binding efficiency to planar enzyme active sites but improve selectivity for sterically tolerant targets .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively .
  • Thiophene-based analogs: Limited direct data exist, but thiophenyl boronic acids have shown inhibition of bacterial enzymes (e.g., R39 in Streptococcus pneumoniae), with IC₅₀ values in the 20–30 µM range .
Enzyme Inhibition
  • Fungal Histone Deacetylase (HDAC): Derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit Magnaporthe oryzae RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) .
  • β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid ) show improved MIC values against resistant pathogens compared to phenyl-substituted analogs .
Solubility Challenges
  • Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in aqueous media (e.g., RPMI), complicating in vitro assays . Cyclobutylthiophen-2-yl derivatives may face similar issues due to moderate hydrophobicity.

Physicochemical and Reactivity Profiles

  • Diol Binding Capacity : Boronic acids with electron-withdrawing groups (e.g., nitro, fluoro) exhibit stronger diol binding at basic pH, critical for glucose sensing applications. Cyclobutyl groups, being electron-neutral, may require optimized buffer conditions for effective complexation .
  • Stability: 4-Nitrophenyl boronic acid converts cleanly to 4-nitrophenol under oxidative conditions (H₂O₂, pH 11), whereas pinacol esters degrade more slowly . Cyclobutylthiophen-2-yl analogs may exhibit similar oxidative instability, necessitating formulation adjustments.

Structure-Activity Relationship (SAR) Insights

  • Substitution Position : Meta-substituted aryl boronic acids generally show superior enzyme inhibition compared to ortho-substituted analogs . For thiophene derivatives, substitution at the 4-position (vs. 5-position) may optimize steric and electronic interactions with target proteins.
  • Boronic Acid Isosteres: Replacing carboxylic acids with boronic acids enhances cell permeability and retains potency, as seen in HIV protease inhibitors (nanomolar activity retained in boronic acids vs. >100-fold loss in carboxylic acids) .

Q & A

Q. What are the common synthetic routes for (4-cyclobutylthiophen-2-yl)boronic acid and related derivatives?

Methodological Answer: Boronic acids are typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura reaction, which requires palladium catalysts and aryl halides or triflates. For (4-cyclobutylthiophen-2-yl)boronic acid, the cyclobutyl group may be introduced via alkylation or ring-opening strategies. A critical challenge is purification, as free boronic acids often form boroxine trimers (via dehydration) or require stabilization as esters (e.g., pinacol boronic esters). Prodrug approaches are common to avoid instability during multi-step syntheses .

Table 1: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Boroxine formationDerivatization with diols (e.g., pinacol)
Purification difficultiesUse of boronic ester intermediates
Stereochemistry controlChiral auxiliaries or asymmetric catalysis

Q. How do boronic acids interact with diols, and what factors influence their binding affinity and kinetics?

Methodological Answer: Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. Binding affinity depends on pH, diol stereochemistry, and boronic acid substituents. For example, stopped-flow kinetic studies ( ) revealed that kon values follow the order: D-fructose > D-tagatose > D-mannose > D-glucose. Thermodynamic stability correlates with kon, suggesting faster "on" rates drive stronger binding. Adjusting pH to favor the trigonal boronic acid (over tetrahedral boronate) enhances binding .

Table 2: Kinetic Parameters for Boronic Acid-Diol Binding

Sugarkon (M⁻¹s⁻¹)Binding Affinity (Ka)Reference
D-Fructose3.2 × 10³1.1 × 10³ M⁻¹
D-Glucose0.8 × 10³0.3 × 10³ M⁻¹

Q. What analytical challenges arise when characterizing boronic acid-containing compounds, and how can they be addressed?

Methodological Answer: Boronic acids complicate mass spectrometry (MS) due to boroxine formation and dehydration. MALDI-MS analysis often requires derivatization (e.g., with 2,5-dihydroxybenzoic acid) to stabilize the boronic acid as an ester. For peptides, on-plate esterification protocols enable sequencing without trimerization . LC-MS/MS methods with triple quadrupole systems in MRM mode improve sensitivity for underivatized impurities (e.g., genotoxic boronic acids in pharmaceuticals) .

Advanced Research Questions

Q. How can boronic acid derivatives be optimized for use as bioisosteres in drug design, particularly in proteasome inhibitors?

Methodological Answer: Boronic acids act as bioisosteres for carbonyl groups, enabling covalent but reversible inhibition. For example, bortezomib (a proteasome inhibitor) mimics peptide aldehydes but exhibits enhanced potency due to boronic acid's electrophilicity. Rational design involves co-crystallization with target enzymes (e.g., 20S proteasome) to optimize binding geometry. Computational modeling (e.g., DFT) predicts electronic effects of substituents on reactivity .

Table 3: Approved Boronic Acid Drugs

DrugTargetApplicationReference
Bortezomib20S ProteasomeMultiple Myeloma
TavaboroleFungal Leucyl-tRNAOnychomycosis

Q. What advanced techniques are employed to study the real-time binding kinetics of boronic acids with biological targets?

Methodological Answer: Stopped-flow fluorescence ( ) and surface plasmon resonance (SPR) ( ) are key for kinetic analysis. SPR with AECPBA-functionalized surfaces quantifies glycoprotein binding, revealing secondary interactions (e.g., hydrophobic) that reduce selectivity. For photoswitchable systems, azobenzene-boronic acid conjugates enable light-controlled binding, with Z-isomers showing 20-fold higher affinity than E-isomers under red light .

Q. How do secondary interactions influence the selectivity of boronic acid-based glycoprotein capture systems, and what methods improve specificity?

Methodological Answer: Non-specific interactions (e.g., electrostatic, hydrophobic) can overshadow boronic acid-diol binding. In SPR studies with RNAse B (glycoprotein) vs. RNAse A (non-glycoprotein), buffer optimization (e.g., adding NaCl) reduced false positives. Polymeric matrices (e.g., poly-nordihydroguaiaretic acid) act as molecular sieves, blocking plasma proteins while allowing glucose detection .

Table 4: Strategies to Enhance Selectivity

StrategyMechanismReference
Buffer optimizationReduces ionic/hydrophobic effects
Polymer matricesSize exclusion of interferents
Photoswitchable systemsLight-controlled binding affinity

Key Research Gaps and Future Directions

  • Thermal Stability : Aromatic boronic acids (e.g., 4-cyclobutylthiophen-2-yl derivatives) show variable degradation pathways under thermogravimetric analysis. Structural modifications (e.g., electron-withdrawing groups) may improve flame-retardant applications .
  • In Vivo Imaging : Fluorescent boronic acid probes (e.g., pyrene-appended receptors) require optimization for tumor targeting via cell-surface carbohydrate recognition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.